methyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate
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Overview
Description
METHYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are extensively used in medicinal chemistry. The presence of a thiophene ring in its structure makes it particularly interesting for researchers due to its potential therapeutic properties .
Preparation Methods
The synthesis of METHYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step reactions. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or dimethylformamide dimethylacetal (DMF-DMA) . Industrial production methods often involve optimizing these reactions to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
METHYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring in its structure allows it to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and pyrimidine-based molecules. Some of these compounds are:
- Tipepidine
- Tiquizium Bromide
- Timepidium Bromide
- Dorzolamide
- Tioconazole
- Citizolam
- Sertaconazole Nitrate
- Benocyclidine
What sets METHYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE apart is its unique combination of a thiophene ring with a pyrimidine moiety, which enhances its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C21H22N2O4S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 2-[[4-(4-methoxyphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate |
InChI |
InChI=1S/C21H22N2O4S2/c1-26-14-10-8-13(9-11-14)23-20(25)18-15-6-4-3-5-7-16(15)29-19(18)22-21(23)28-12-17(24)27-2/h8-11H,3-7,12H2,1-2H3 |
InChI Key |
ORJXRQRJNSDOAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)OC)SC4=C3CCCCC4 |
Origin of Product |
United States |
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